molecular formula C8H19ClN2 B11912860 3-(Piperidin-4-yl)propan-1-amine hydrochloride

3-(Piperidin-4-yl)propan-1-amine hydrochloride

Cat. No.: B11912860
M. Wt: 178.70 g/mol
InChI Key: USUWKPLPWRBTRU-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)propan-1-amine hydrochloride is a chemical compound that features a piperidine ring, a common structural motif in medicinal chemistry. Piperidine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)propan-1-amine hydrochloride typically involves the reaction of 4-piperidone with 3-bromopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals .

Scientific Research Applications

3-(Piperidin-4-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)propan-1-amine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which allow it to interact with a wide range of biological targets. This makes it a versatile compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C8H19ClN2

Molecular Weight

178.70 g/mol

IUPAC Name

3-piperidin-4-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C8H18N2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-7,9H2;1H

InChI Key

USUWKPLPWRBTRU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCN.Cl

Origin of Product

United States

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